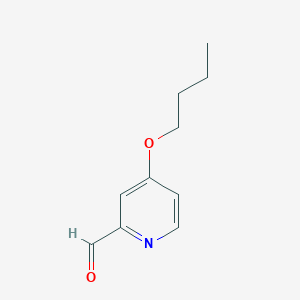

4-Butoxypyridine-2-carbaldehyde

Descripción

4-Butoxypyridine-2-carbaldehyde is a pyridine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position and a carbaldehyde group (-CHO) at the 2-position of the pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its dual functional groups, which enable diverse reactivity.

Synthetically, 4-Butoxypyridine-2-carbaldehyde can be prepared via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. Its applications span pharmaceutical intermediates, agrochemicals, and coordination chemistry, where it may act as a ligand for metal complexes .

Propiedades

Fórmula molecular |

C10H13NO2 |

|---|---|

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

4-butoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO2/c1-2-3-6-13-10-4-5-11-9(7-10)8-12/h4-5,7-8H,2-3,6H2,1H3 |

Clave InChI |

ZONRUHYQVBPWSG-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1=CC(=NC=C1)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 4-Butoxypyridine-2-carbaldehyde, we compare it structurally and functionally with three analogs: 4-Methoxypyridine-2-carbaldehyde , 4-Hydroxypyridine-2-carbaldehyde , and 4-Butoxypyridine-3-carbaldehyde . Key differences in substituent size, electronic effects, and regiochemistry are analyzed below.

Table 1: Comparative Properties of Pyridine-2/3-carbaldehyde Derivatives

| Compound | Substituent (Position) | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (Water) | Reactivity of -CHO Group | Applications |

|---|---|---|---|---|---|---|

| 4-Butoxypyridine-2-carbaldehyde | -OButyl (4), -CHO (2) | 193.24 | 2.1 | Low | High (electron-deficient pyridine enhances electrophilicity) | Pharmaceutical intermediates, ligands |

| 4-Methoxypyridine-2-carbaldehyde | -OMe (4), -CHO (2) | 151.15 | 0.8 | Moderate | Moderate | Organic synthesis, fluorescence probes |

| 4-Hydroxypyridine-2-carbaldehyde | -OH (4), -CHO (2) | 139.11 | -0.3 | High | Low (intramolecular H-bonding reduces electrophilicity) | Metal chelation, biologics |

| 4-Butoxypyridine-3-carbaldehyde | -OButyl (4), -CHO (3) | 193.24 | 2.1 | Low | Moderate (steric hindrance at 3-position) | Catalysis, polymer chemistry |

<sup>*</sup>logP values estimated via computational modeling (e.g., XLogP3).

Key Findings:

Substituent Effects on Lipophilicity: The butoxy group in 4-Butoxypyridine-2-carbaldehyde confers higher lipophilicity (logP = 2.1) compared to the methoxy analog (logP = 0.8), enhancing its compatibility with nonpolar environments . The hydroxyl group in 4-Hydroxypyridine-2-carbaldehyde drastically reduces logP (-0.3), favoring aqueous solubility but limiting membrane permeability.

Electronic and Steric Influences on Reactivity :

- The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the 2-carbaldehyde group, making 4-Butoxypyridine-2-carbaldehyde highly reactive toward nucleophiles like amines or hydrazines .

- In 4-Butoxypyridine-3-carbaldehyde, the aldehyde’s position at the 3-site introduces steric hindrance, reducing its reactivity compared to the 2-isomer.

Biological and Industrial Relevance: 4-Butoxypyridine-2-carbaldehyde’s lipophilicity and reactivity align with its use in drug synthesis, particularly for central nervous system (CNS) targets requiring blood-brain barrier penetration . 4-Hydroxypyridine-2-carbaldehyde’s polar nature suits metal-chelating applications, as noted in studies from Bioinorganic Medicinal Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.